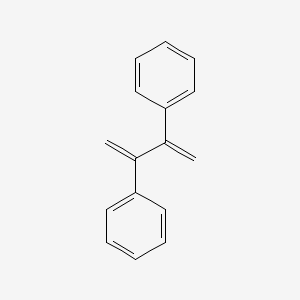

2,3-Diphenyl-1,3-butadiene

Description

General Principles of Conjugated Diene Reactivity

The reactivity of conjugated dienes like 2,3-diphenyl-1,3-butadiene is largely dictated by the delocalization of π-electrons across the four-carbon chain. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes. A key characteristic of their reactivity is the ability to undergo 1,2- and 1,4-addition reactions. In electrophilic additions, the initial attack of an electrophile on a terminal carbon atom generates a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either the second carbon (1,2-addition) or the fourth carbon (1,4-addition), leading to different products.

Furthermore, conjugated dienes are well-known participants in pericyclic reactions, most notably the Diels-Alder reaction. researchgate.net This [4+2] cycloaddition, where the diene (the 4π component) reacts with a dienophile (a 2π component), is a powerful tool for the stereospecific synthesis of six-membered rings. The substitution pattern on the diene significantly influences the rate and regioselectivity of this reaction.

Significance of Phenyl Substituents in π-Systems

The presence of phenyl groups at the 2- and 3-positions of the butadiene core in 2,3-diphenyl-1,3-butadiene has profound effects on its properties. Phenyl substituents extend the π-conjugation of the diene system, which influences the molecule's electronic and photophysical characteristics. This extended conjugation typically leads to a bathochromic (red) shift in the ultraviolet-visible absorption spectrum, meaning the compound absorbs light at longer wavelengths.

Structurally, the phenyl groups introduce steric bulk, which can influence the preferred conformation of the butadiene backbone. The molecule can exist in different rotational isomers (rotamers), such as s-trans and s-gauche conformations, around the central C2-C3 single bond. researchgate.net The steric and electronic interplay of the phenyl groups can affect the stability of these conformers and the energy barriers to their interconversion. These conformational preferences are crucial in determining the molecule's reactivity, particularly in stereoselective reactions.

Academic Research Trajectory of 2,3-Diphenyl-1,3-butadiene

The academic investigation of 2,3-diphenyl-1,3-butadiene has a rich history, with research spanning various sub-disciplines of chemistry. Early studies focused on its synthesis and fundamental reactivity. orgsyn.org Conventional synthetic routes include the dehydration of 2,3-diphenyl-2,3-butanediol using acidic reagents. orgsyn.orgacs.org Other methods involve a four-step process starting from acetophenone (B1666503) or a one-step synthesis from diphenylacetylene (B1204595). orgsyn.orgprepchem.com

A significant area of research has been its use as a monomer in polymerization reactions. Studies have demonstrated that 2,3-diphenyl-1,3-butadiene can undergo anionic living polymerization to produce poly(2,3-diphenyl-1,3-butadiene) with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.org The resulting polymer is composed exclusively of 1,4-addition products and exhibits interesting thermal properties, such as a high glass transition temperature. acs.orgacs.org

The compound has also been a key substrate in mechanistic studies of various reactions. Its behavior in Diels-Alder reactions has been investigated, where it has been shown to react with dienophiles like maleic anhydride (B1165640) and quinones. researchgate.net Furthermore, its photochemical properties have been explored, including its photoisomerization and its role in the synthesis of other complex molecules. capes.gov.br More recently, 2,3-diphenyl-1,3-butadiene has found applications in organometallic chemistry, where it can act as a ligand for transition metals, leading to the formation of catalysts for reactions like C-H activation. scribd.com

Physical and Chemical Properties of 2,3-Diphenyl-1,3-butadiene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | lookchem.com |

| Molecular Weight | 206.28 g/mol | lookchem.com |

| Melting Point | 40-45 °C | chemicalbook.com |

| Boiling Point | 150-170 °C at 10 Torr | chemicalbook.com |

| Appearance | White powder | rsc.org |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether | cymitquimica.com |

NMR Spectroscopic Data for 2,3-Diphenyl-1,3-butadiene

| Nucleus | Chemical Shift (δ) | Description | Reference |

| ¹H | 7.2 ppm | Complex multiplet (Aromatic protons) | orgsyn.org |

| ¹H | 5.4 and 5.2 ppm | Doublets (Olefinic protons) | orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

2548-47-2 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-phenylbuta-1,3-dien-2-ylbenzene |

InChI |

InChI=1S/C16H14/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H2 |

InChI Key |

LGLDSEPDYUTBNZ-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |

Pictograms |

Irritant |

Synonyms |

2,3-diphenylbuta-1,3-diene |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenyl 1,3 Butadiene

Conventional Dehydration Routes

A common and well-established method for synthesizing 2,3-diphenyl-1,3-butadiene involves the dehydration of a corresponding diol. This approach leverages the elimination of two water molecules to form the conjugated diene system.

The dehydration of meso-2,3-diphenyl-2,3-butanediol is a frequently utilized route to obtain 2,3-diphenyl-1,3-butadiene. orgsyn.org This precursor diol can be prepared through methods such as the pinacol (B44631) reaction of acetophenone (B1666503). acs.org The stereochemistry of the starting diol can influence the reaction conditions and the efficiency of the dehydration process.

The dehydration of 2,3-diphenyl-2,3-butanediol is typically facilitated by acidic reagents. orgsyn.org A variety of acids and acidic compounds have been successfully employed for this transformation. The choice of reagent can impact the reaction yield and the formation of byproducts.

A range of acidic reagents have been reported for the dehydration of meso-2,3-diphenyl-2,3-butanediol, including acetic anhydride (B1165640), acetyl bromide, sulfanilic acid, and potassium hydrogen sulfate. orgsyn.org Research has also explored other dehydrating agents like a combination of acetic anhydride and dimethyl sulfoxide (B87167) (DMSO), which has been found to be a favorable system for this conversion. acs.org

| Reagent | Reference |

| Acetic Anhydride | orgsyn.org |

| Acetyl Bromide | orgsyn.org |

| Sulfanilic Acid | orgsyn.org |

| Potassium Hydrogen Sulfate | orgsyn.org |

| Acetic Anhydride/DMSO | acs.org |

Dehydration of Meso-2,3-diphenyl-2,3-butanediol

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2,3-diphenyl-1,3-butadiene skeleton in a single, efficient step from readily available starting materials.

A notable one-step synthesis involves the reaction of diphenylacetylene (B1204595) with the dimsyl anion (the conjugate base of dimethyl sulfoxide). orgsyn.org This method provides a straightforward route to the target molecule, although the scope of this reaction with other substituted acetylenes has not been extensively explored. orgsyn.org The reaction is typically carried out by first preparing the dimsyl anion from sodium hydride and DMSO, followed by the addition of diphenylacetylene. orgsyn.org The reaction mixture is heated to facilitate the conversion, and the product is isolated after an aqueous workup and purification by chromatography. orgsyn.org While this method is direct, the reported yields are in the range of 10.7–13.6% after recrystallization. orgsyn.org

The proposed mechanism for this transformation is thought to involve a double addition of the dimsyl anion to the triple bond of diphenylacetylene, followed by the elimination of two molecules of methanesulfinic acid. researchgate.net

Multi-Step Conversions

Multi-step synthetic sequences offer an alternative approach to 2,3-diphenyl-1,3-butadiene, often starting from simpler, more accessible precursors.

A four-step process starting from acetophenone has been developed for the synthesis of 2,3-diphenyl-1,3-butadiene. prepchem.com This sequence involves the following key transformations:

Dimerization of Acetophenone: Acetophenone is first dimerized under ultraviolet irradiation to produce acetophenone pinacol (2,3-diphenyl-2,3-butanediol). prepchem.comprepchem.com

Conversion to 2,3-Diphenyl-2-butene (B8567033): The resulting pinacol is then converted to 2,3-diphenyl-2-butene. prepchem.com

Bromination: The 2,3-diphenyl-2-butene is subsequently reacted with N-bromosuccinimide (NBS) in carbon tetrachloride, again under UV irradiation, to form 1,4-dibromo-2,3-diphenyl-2-butene. prepchem.com

Dehalogenation: The final step involves the reaction of the dibrominated intermediate with sodium iodide in a hot acetone (B3395972) solution to yield 2,3-diphenyl-1,3-butadiene. prepchem.comprepchem.com

Catalytic Synthesis Routes

Palladium catalysis stands as a cornerstone in the synthesis of complex organic molecules, and its application in constructing the 2,3-diphenyl-1,3-butadiene framework is no exception. These methods often involve the formation of new carbon-carbon bonds through cross-coupling reactions, providing access to this specific cross-conjugated structure with high efficiency.

One notable strategy involves the palladium-catalyzed oxidative coupling of N-tosylhydrazones. rsc.orgrsc.org This approach provides a facile and highly regioselective pathway to 2,3-disubstituted-1,3-butadienes. The reaction proceeds under mild conditions and utilizes readily available starting materials derived from ketones. rsc.orgrsc.org For the synthesis of 2,3-diphenyl-1,3-butadiene, the corresponding N-tosylhydrazone derived from 1-phenyl-2-propanone would be the key precursor. The palladium catalyst facilitates the dimerization of the carbene intermediates generated from the N-tosylhydrazones.

Another effective method is the palladium-catalyzed cross-coupling reaction of propargylic carbonates with organoboron reagents. For instance, the reaction of a propargylic biscarbonate with phenylboronic acid, utilizing a carbon-supported palladium (Pd/C) catalyst in conjunction with a phosphine (B1218219) ligand like S-Phos, has been shown to produce 2,3-diphenyl-1,3-butadiene in high yield. researchgate.netresearchgate.net This reaction highlights the utility of inexpensive and heterogeneous palladium catalysts for synthesizing such cross-conjugated systems.

Furthermore, palladium-catalyzed cross-coupling reactions using substituted butadienes as starting materials have been developed. One such approach utilizes the industrially available 2,3-dichloro-1,3-butadiene. researchgate.net In a process analogous to the Suzuki coupling, this dichlorobutadiene can be coupled with arylboronic acids in the presence of a palladium catalyst to furnish 2,3-diaryl-1,3-butadienes. By using phenylboronic acid, this method provides a direct route to 2,3-diphenyl-1,3-butadiene.

A related strategy involves the palladium-catalyzed cross-coupling of 2,3-bis(pinacolatoboryl)-1,3-butadiene with aryl halides. researchgate.net The diborylated butadiene serves as a versatile platform that can react with aryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) with triphenylphosphine, and an aqueous base to yield 2,3-diaryl-1,3-butadienes. researchgate.net

The table below summarizes key findings from research on the palladium-catalyzed synthesis of 2,3-diaryl-1,3-butadienes, including the specific conditions for the synthesis of the parent 2,3-diphenyl-1,3-butadiene where available.

| Starting Material(s) | Palladium Catalyst | Ligand | Base/Additive | Solvent | Product | Yield | Citation |

| N-Tosylhydrazone of 1-phenyl-2-propanone | Pd(OAc)₂ | Not specified | Li₂CO₃ | DMSO | 2,3-Diphenyl-1,3-butadiene | 71% | rsc.orgrsc.org |

| Propargylic biscarbonate, Phenylboronic acid | Pd/C | S-Phos | K₃PO₄ | Toluene/H₂O | 2,3-Diphenyl-1,3-butadiene | High | researchgate.netresearchgate.net |

| 2,3-Bis(pinacolatoboryl)-1,3-butadiene, Aryl iodide | Pd(OAc)₂ | PPh₃ | aq. KOH | Dioxane | 2,3-Diaryl-1,3-butadiene | Good | researchgate.net |

These palladium-catalyzed methodologies represent a significant advancement in the synthesis of 2,3-diphenyl-1,3-butadiene and its derivatives, offering researchers versatile and efficient tools to access this important class of cross-conjugated dienes. The choice of method often depends on the availability of starting materials and the desired complexity of the final product.

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis of 2,3 Diphenyl 1,3 Butadiene

Conformational Analysis

The spatial arrangement of the phenyl and vinyl groups in 2,3-diphenyl-1,3-butadiene is a delicate balance of electronic and steric factors. Both experimental and computational studies have been employed to unravel the molecule's conformational landscape.

Single-crystal X-ray diffraction studies have provided definitive evidence for the conformation of 2,3-diphenyl-1,3-butadiene in the solid state. uu.nlresearchgate.net In the crystal structure, the central butadiene fragment adopts an s-gauche geometry. uu.nlresearchgate.net This is characterized by a C11-C12-C22-C21 torsion angle of -55.6(2)°. researchgate.netuu.nl This finding is noteworthy because butadiene itself preferentially exists in an s-trans conformation. uu.nl The observed s-gauche arrangement suggests that treating the molecule as two interconnected styrene (B11656) units is a more accurate description in the crystalline form. uu.nl The styrene moieties themselves are nearly planar, further supporting the idea of two relatively planar styrene units linked at their α-carbons. uu.nluu.nl

Table 1: Selected Crystallographic Data for 2,3-Diphenyl-1,3-butadiene researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 6.134(1) |

| c (Å) | 10.543(1) |

| β (°) | 114.98(1) |

| V (ų) | 593.4(1) |

| Z | 2 |

| Torsion Angle C11-C12-C22-C21 (°) | -55.6(2) |

Computational studies, particularly using methods like Møller-Plesset perturbation theory (MP2) with a 6-311G* basis set, have been instrumental in exploring the potential energy surface of 2,3-diphenyl-1,3-butadiene. uu.nlresearchgate.net These calculations have confirmed that the s-gauche conformation is a global minimum on the potential energy surface. uu.nlresearchgate.net

Interestingly, these computational models also revealed the existence of a local minimum corresponding to an s-trans conformation. uu.nllookchem.com In this s-trans conformer, the butadiene part is relatively planar, while the phenyl groups are significantly rotated out of the plane. uu.nl The energy difference between the s-gauche and s-trans minima is calculated to be small, on the order of 1.08 kcal/mol, suggesting that both conformers could be present in the gas phase or in solution. uu.nl The two minima are separated by an energy barrier at a geometry where the butadiene π-system is highly twisted. uu.nl

Table 2: Calculated Conformational Data for 2,3-Diphenyl-1,3-butadiene uu.nl

| Conformer | Torsion Angle φ (C11-C12-C22-C21) (°) | Torsion Angle θ (C11-C12-C13-C18) (°) | Relative Energy (kcal/mol) |

| s-gauche | 48.7 | 37.3 | 0 |

| s-trans | 159.2 | 126.8 | 1.08 |

In the solid-state s-gauche conformation, the C11-C12-C13-C18 and C21-C22-C23-C28 torsion angles are approximately -17.0(3)° and -19.3(3)°, respectively. researchgate.net These small deviations from planarity within the styrene-like units are attributed to steric effects, specifically the close proximity of hydrogen atoms H11A/H18 and H21A/H28. researchgate.net

Computational analysis further illuminates the interplay of these angles. In the calculated s-gauche minimum, the phenyl-C=C torsion angle (θ) is more pronounced (37.3°) than in the crystal structure, suggesting less styrene-like conjugation in the gas phase compared to the solid state. uu.nl Conversely, in the calculated s-trans minimum, the butadiene part is nearly planar (φ = 159.2°), while the phenyl groups are significantly twisted out of the plane (θ = 126.8°). uu.nl

The preferred conformation of 2,3-diphenyl-1,3-butadiene is a result of the competition between maximizing π-conjugation and minimizing steric hindrance. uu.nlresearchgate.net If conjugation within the butadiene subsystem were dominant, a planar s-trans conformation would be expected. uu.nl However, the experimentally observed s-gauche conformation points to the significance of conjugation within the two styrene-like units. uu.nlresearchgate.net

A Natural Bond Orbital (NBO) analysis suggests that the structure is primarily determined by hyperconjugation and that steric effects play a less significant role. uu.nlresearchgate.net The calculations indicate that neither the butadiene nor the styrene conjugation path completely dominates. uu.nl Instead, the molecule adopts a conformation that represents a compromise. The s-gauche structure favors styrene-like conjugation, while the higher-energy s-trans geometry is more conducive to butadiene-like conjugation. uu.nl This is further supported by the calculated bond lengths, where the C12-C13 bond is shorter in the s-gauche form, and the C12-C22 bond is shorter in the s-trans form. uu.nl

Evaluation of Torsion Angles and Intramolecular Interactions

Electronic Structure and Spectroscopic Investigations

The electronic properties of 2,3-diphenyl-1,3-butadiene are intimately linked to its unique cross-conjugated π-system.

The UV-Visible spectrum of 2,3-diphenyl-1,3-butadiene has been studied to understand the electronic transitions within this cross-conjugated system. researchgate.netresearchgate.net Interestingly, when compared to the spectrum of styrene, the UV spectrum of 2,3-diphenyl-1,3-butadiene does not show a significant extension of the π-system. researchgate.netresearchgate.net

Ultraviolet-Visible Spectroscopy of Cross-Conjugated Systems

Interpretation of UV Spectra using ZINDO/S Calculations

The electronic absorption characteristics of 2,3-diphenyl-1,3-butadiene have been elucidated through a combination of experimental UV spectroscopy and theoretical calculations. The UV spectrum of this cross-conjugated compound has been interpreted using ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) calculations. researchgate.netresearchgate.net This semi-empirical quantum chemical method is specifically parameterized for predicting electronic spectra and is effective for calculating the electronic transition energies and oscillator strengths that define a UV/Vis spectrum. core.ac.uk

Studies reveal that 2,3-diphenyl-1,3-butadiene can exist in two primary conformations: s-gauche and s-trans. researchgate.netresearchgate.net ZINDO/S calculations have been performed on both conformers to understand their respective contributions to the observed spectrum. researchgate.netresearchgate.net The theoretical results are often compared with simpler, related molecules, such as styrene, to parse the electronic effects of the extended molecular framework. researchgate.netresearchgate.net Computational analyses, including methods like ZINDO/S, are crucial for assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions, within the molecule. researchgate.net

Analysis of Electronic Transition Energies

A key finding from the analysis of 2,3-diphenyl-1,3-butadiene's electronic structure is the nature of its electronic transition energies. Despite the extension of the π-system compared to a simple styrene molecule, the electronic transition energy for 2,3-diphenyl-1,3-butadiene shows a negligible difference from that of styrene. researchgate.netresearchgate.net This holds true for both the s-gauche and s-trans conformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Applications in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2,3-diphenyl-1,3-butadiene. The 1H NMR spectrum provides characteristic signals that confirm the arrangement of protons in the molecule. orgsyn.org In a carbon tetrachloride (CCl4) solvent, the spectrum displays a complex multiplet centered around δ 7.2, which is assigned to the ten aromatic protons of the two phenyl groups. orgsyn.org Additionally, two distinct doublets are observed at approximately δ 5.4 and δ 5.2, corresponding to the four olefinic protons of the butadiene backbone. orgsyn.org These signals are crucial for confirming the presence and connectivity of the vinyl groups.

13C NMR spectroscopy further complements the structural assignment by providing information on the carbon skeleton of the molecule. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 7.2 | Multiplet | Aromatic Protons (10H) | orgsyn.org |

| 5.4 | Doublet | Olefinic Protons (2H) | orgsyn.org |

| 5.2 | Doublet | Olefinic Protons (2H) | orgsyn.org |

X-ray Crystallographic Studies of Molecular Geometry

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state molecular structure and conformation of 2,3-diphenyl-1,3-butadiene. researchgate.netresearchgate.net These studies reveal that in the crystalline state, the central butadiene fragment adopts a non-planar s-gauche geometry. researchgate.netlookchem.com A key measurement is the torsion angle (φ) around the central C-C single bond of the butadiene unit, which was determined to be -55.6(2)°. researchgate.netlookchem.com

In this conformation, the two styrene-like moieties are themselves close to planar. researchgate.netresearchgate.net The observed s-gauche arrangement is a compromise between maximizing π-conjugation, which would favor planarity, and minimizing steric hindrance between the phenyl groups and the butadiene backbone. acs.org Computational studies using methods such as MP2/6-311G* corroborate the experimental findings, showing that the s-gauche conformation represents the global energy minimum for the molecule. researchgate.netresearchgate.net These calculations also identified a local energy minimum corresponding to an s-trans conformation. researchgate.netresearchgate.net The experimentally determined crystal structure strongly aligns with the calculated global minimum conformation. acs.org

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Solid-State Conformation | s-gauche | X-ray Diffraction | researchgate.netresearchgate.net |

| Butadiene Torsion Angle (φ) | -55.6(2)° | X-ray Diffraction | researchgate.netlookchem.com |

| Calculated Global Minimum | s-gauche | MP2/6-311G | researchgate.netresearchgate.net |

| Calculated Local Minimum | s-trans | MP2/6-311G | researchgate.netresearchgate.net |

Reactivity and Mechanistic Investigations of 2,3 Diphenyl 1,3 Butadiene

Cycloaddition Reactions

2,3-Diphenyl-1,3-butadiene serves as a robust diene component in various cycloaddition reactions, most notably the Diels-Alder reaction. Its unique substitution pattern influences both its reactivity and the stereochemical outcomes of these transformations.

Diels-Alder Cycloadditions as a Diene Component

As a conjugated diene, 2,3-diphenyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. The phenyl groups at the 2- and 3-positions play a crucial role in the electronic and steric properties of the diene system.

Research has demonstrated that 2,3-diphenyl-1,3-butadiene undergoes facile Diels-Alder reactions with several common dienophiles. researchgate.netresearchgate.netcdnsciencepub.com The reactivity with these dienophiles underscores the utility of 2,3-diphenyl-1,3-butadiene in the synthesis of complex cyclic systems.

The reaction with maleic anhydride (B1165640) , a classic dienophile, proceeds to form the corresponding cyclohexene (B86901) derivative. researchgate.netresearchgate.netcdnsciencepub.com Similarly, this diene reacts with the highly reactive dienophile N-phenyltriazolinedione , showcasing its propensity to engage in cycloadditions even with exceptionally reactive partners. researchgate.net Furthermore, its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a cyclohexadiene derivative, illustrating its capability to react with alkyne-based dienophiles. researchgate.netcdnsciencepub.com

The general conditions for these reactions often involve thermal activation, although the specific temperatures and reaction times can vary depending on the dienophile's reactivity. For instance, the reaction of the related (E,E)-1,4-diphenyl-1,3-butadiene with DMAD has been carried out in refluxing mesitylene (B46885) for 30 minutes. walisongo.ac.idchegg.com

Table 1: Diels-Alder Reactions of 2,3-Diphenyl-1,3-butadiene with Various Dienophiles

| Dienophile | Product Type | Reference |

| Maleic Anhydride | Substituted Cyclohexene Anhydride | researchgate.netresearchgate.netcdnsciencepub.com |

| N-Phenyltriazolinedione | Substituted Diazabicycloalkene | researchgate.net |

| Dimethyl Acetylenedicarboxylate | Substituted Cyclohexadiene | researchgate.netcdnsciencepub.com |

This table summarizes the types of products formed from the Diels-Alder reaction of 2,3-diphenyl-1,3-butadiene with the specified dienophiles.

The concept of regioselectivity in Diels-Alder reactions becomes pertinent when both the diene and dienophile are unsymmetrical. In the case of 2,3-diphenyl-1,3-butadiene, the diene itself is symmetrical. Therefore, its reaction with symmetrical dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate yields a single regioisomer.

However, when reacting with an unsymmetrical dienophile, the potential for different regioisomers arises. For instance, the cycloaddition of 2,3-diphenyl-1,3-butadiene with 1-nitrocyclohexene (B1209902) has been investigated. nih.gov The regiochemical outcome of such reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov

FMO theory posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa) governs the reaction's facility and regioselectivity. nih.govimperial.ac.uk In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy). The phenyl substituents on the 2,3-diphenyl-1,3-butadiene molecule influence the energy and coefficients of its frontier orbitals. The regioselectivity is determined by the alignment of the orbitals that leads to the most favorable interaction, typically where the largest coefficients on the HOMO and LUMO align.

Reactivity with Common Dienophiles (e.g., Maleic Anhydride, N-Phenyltriazolinedione, Dimethyl Acetylenedicarboxylate)

Transition Metal-Assisted Retro Diels-Alder Reactions

The retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder cycloaddition, can be a synthetically useful transformation, often driven by the formation of a stable product such as a gas or an aromatic system. researchgate.netwikipedia.org In some instances, these reactions can be facilitated by transition metals.

A notable example involves a transition metal-assisted retro-Diels-Alder reaction where 2,3-diphenyl-1,3-butadiene is produced. The treatment of 4,5-diphenyl-3,6-dihydro-1,2-dithiin-1-oxide with coordinatively unsaturated transition metal complexes results in the formation of S₂O complexes and 2,3-diphenyl-1,3-butadiene. This process suggests that a Diels-Alder adduct can undergo a transition metal-mediated fragmentation to regenerate the diene.

Hydrogenation Chemistry

The carbon-carbon double bonds in 2,3-diphenyl-1,3-butadiene are susceptible to hydrogenation. Of particular significance is the ability to control the stereochemistry of this reduction through the use of chiral catalysts.

Asymmetric Hydrogenation Mediated by Chiral Transition Metal Complexes

The asymmetric hydrogenation of 2,3-diphenyl-1,3-butadiene has been a subject of detailed kinetic and mechanistic studies, particularly using chiral iridium and rhodium complexes. nih.govajchem-b.comnih.gov This reaction provides a pathway to chiral alkanes from a prochiral diene.

A study on the hydrogenation of 2,3-diphenyl-1,3-butadiene mediated by a chiral iridium carbene oxazoline (B21484) complex revealed that the reaction proceeds in two distinct stages. nih.gov The initial, slower stage involves the consumption of the diene to form the partially hydrogenated monoene intermediates. Following the complete consumption of the diene, the subsequent hydrogenation of the monoenes to the final alkane product is significantly faster and more stereoselective. nih.gov

Mechanistic investigations, including computational studies, have provided insights into the enantioselectivity of these iridium-catalyzed hydrogenations. acs.org The stereochemical outcome is often dictated by steric interactions between the substrate and the bulky groups on the chiral ligand. nih.gov

Table 2: Chiral Transition Metal Complexes in the Asymmetric Hydrogenation of 2,3-Diphenyl-1,3-butadiene and Related Substrates

| Metal | Ligand Type | Key Findings | References |

| Iridium | Chiral Carbene Oxazoline | Two-stage reaction kinetics; high enantioselectivity in the second stage. | nih.govacs.org |

| Rhodium | Chiral Diphosphine (e.g., BisP*) | High enantioselectivity for various substituted olefins; steric repulsion is a key factor. | ajchem-b.comnih.gov |

This table highlights key transition metal complexes and findings related to the asymmetric hydrogenation of 2,3-diphenyl-1,3-butadiene and analogous substrates.

The development of highly efficient chiral catalysts, including those based on rhodium and iridium, has made asymmetric hydrogenation a powerful tool for the synthesis of enantiomerically pure compounds from unsaturated precursors like 2,3-diphenyl-1,3-butadiene. ajchem-b.comnih.gov

Kinetic Studies of Asymmetric Hydrogenation Pathways

The asymmetric hydrogenation of 2,3-diphenyl-1,3-butadiene has been a subject of detailed kinetic investigation, particularly when mediated by chiral iridium carbene oxazoline complexes. researchgate.netnih.gov Research has shown that the reaction does not proceed in a single, simple step but rather occurs in two distinct kinetic stages. researchgate.netnih.gov

The initial phase of the reaction is characterized by the slow consumption of the 2,3-diphenyl-1,3-butadiene substrate. researchgate.netnih.gov During this stage, the diene is converted into half-hydrogenated intermediates, specifically monoenes. researchgate.net Once the initial diene is fully consumed, the reaction enters a second, much faster stage. researchgate.netnih.gov This second phase involves the hydrogenation of the monoene intermediates, which is not only more rapid but also significantly more stereoselective. researchgate.net This two-stage process suggests that the nature of the substrate (diene vs. monoene) has a profound impact on the reaction rate and the stereochemical outcome, pointing to different interactions with the catalyst or different rate-determining steps for each stage.

These kinetic findings are crucial for understanding the catalytic cycle and optimizing conditions for producing chiral alkanes with high enantioselectivity. The data has been interpreted in terms of the potential catalytic intermediates involved in each stage of the hydrogenation. researchgate.net

Table 1: Stages of Iridium-Mediated Asymmetric Hydrogenation of 2,3-Diphenyl-1,3-butadiene

| Stage | Reactant | Relative Speed | Key Outcome |

|---|---|---|---|

| Stage 1 | 2,3-Diphenyl-1,3-butadiene (Diene) | Slow | Formation of monoene intermediates |

| Stage 2 | Monoene Intermediates | Fast | Stereoselective formation of the final alkane product |

This table summarizes the two distinct kinetic stages observed during the asymmetric hydrogenation of 2,3-diphenyl-1,3-butadiene catalyzed by a chiral iridium complex, as reported in the literature. researchgate.netnih.gov

Selective Hydrogenation for Polymer Modification

The unique structure of 2,3-diphenyl-1,3-butadiene allows it to be polymerized into 1,4-poly(2,3-diphenyl-1,3-butadiene) (PDPB). researchgate.net This polymer serves as a precursor for the synthesis of head-to-head (H-H) polystyrene, a structural isomer of conventionally produced polystyrene. The creation of H-H polystyrene is achieved through the selective hydrogenation of the PDPB polymer. researchgate.net

This modification process specifically targets the double bonds within the polymer backbone. The hydrogenation of PDPB has been successfully carried out using a potassium/ethanol (B145695) system, which effectively reduces the olefinic groups to yield the saturated backbone characteristic of H-H polystyrene. researchgate.net This method represents a specialized application of selective hydrogenation, where the reaction is performed not on a small molecule but on a macromolecular chain to fundamentally alter its properties and create a new polymeric material. researchgate.net

Photochemical Reactions

The photochemistry of 2,3-diphenyl-1,3-butadiene and its derivatives is dominated by processes involving excited states, leading to charge separation phenomena and isomerization. The cross-conjugated π-system of the molecule, where two styrene (B11656) moieties are connected, provides a unique framework for studying these reactions. researchgate.net The molecule's UV spectrum has been interpreted with the aid of ZINDO/S calculations, which show that the electronic transition energy is comparable to that of styrene, despite shifts in the HOMO and LUMO energy levels. researchgate.net

Electron Transfer Processes in Photoinduced Studies

Photoinduced electron transfer (PET) is a key process observed in studies of donor-acceptor functionalized derivatives of 2,3-diphenyl-1,3-butadiene. rsc.orgresearchgate.net To investigate this, researchers have synthesized and studied molecules such as 2-(4-cyanophenyl)-3-(4-N,N-dimethylaminophenyl)-1,3-butadiene, where an electron-donating group (dimethylamino) and an electron-accepting group (cyano) are attached to the phenyl rings. rsc.orgresearchgate.net

Upon photoexcitation, these molecules can form a charge-separated state. uva.nl The feasibility of such a process can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excited state energy of the photosensitizer. acs.org Studies have demonstrated that photoinduced charge separation readily occurs in these systems, confirming that the 2,3-diphenyl-1,3-butadiene framework can effectively mediate charge transport between the donor and acceptor moieties. rsc.orgresearchgate.net This transport happens across a "doubly bifurcated π-spacer," meaning the charge must traverse two branching points in the conjugated system. rsc.org

Electronic Coupling in Charge Separation Phenomena

The efficiency of photoinduced charge separation is intrinsically linked to the degree of electronic coupling between the electron donor and acceptor. In the context of donor-acceptor substituted 2,3-diphenylbutadiene, this coupling has been quantified using methods like the generalized Mulliken-Hush (GMH) approach. researchgate.netuva.nlrsc.org

A significant finding from these studies is that the introduction of branching points into the π-conjugated pathway has a relatively small attenuating effect on the donor-acceptor interaction. rsc.orgresearchgate.net Specifically, the electronic coupling in a donor-acceptor substituted 2,3-diphenyl-1,3-butadiene was compared to that in a similar 1,1-diphenylethene derivative, which has only one branching point. uva.nlrsc.org The results showed that the coupling in the diphenylbutadiene system was only moderately reduced, retaining between 68% and 92% of the coupling observed in the simpler diphenylethene system, depending on the solvent. uva.nlrsc.org This indicates that charge transport across the doubly branched π-system is surprisingly facile, suggesting that such frameworks could be useful in developing materials with multiple conduction pathways. researchgate.net

Table 2: Electronic Coupling in Donor-Acceptor Substituted Olefins

| Compound | Branching Points | Solvent | Relative Electronic Coupling (HDA) |

|---|---|---|---|

| DA1 (1,1-diphenylethene deriv.) | 1 | Cyclohexane | 100% (Reference) |

| DA2 (2,3-diphenylbutadiene deriv.) | 2 | Cyclohexane | 68% |

| DA1 (1,1-diphenylethene deriv.) | 1 | THF | 100% (Reference) |

This table presents a comparison of the electronic coupling (HDA) between a donor-acceptor substituted 1,1-diphenylethene (DA1) and a 2,3-diphenyl-1,3-butadiene (DA2). The data, adapted from research findings, illustrates the modest reduction in coupling upon adding a second branching point. uva.nlrsc.org

Dimerization Processes

Dimerization represents the initial step towards the polymerization of dienes. The mechanisms governing this process are critical for controlling the formation of either short-chain oligomers or long-chain polymers.

Polymerization Science of 2,3 Diphenyl 1,3 Butadiene and Its Derivatives

Anionic Living Polymerization

The anionic polymerization of 2,3-diphenyl-1,3-butadiene has been successfully demonstrated as a living process, particularly under specific reaction conditions. acs.org This method allows for the synthesis of well-defined polymers. Investigations have shown that the polymerization proceeds effectively in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C, as well as in nonpolar solvents like benzene (B151609) at higher temperatures (e.g., 40 °C). acs.orgacs.org The living nature of the polymerization is indicated by the characteristic bright red color of the polymerization system and the ability to form block copolymers. acs.org

Controlled Molecular Weight and Polydispersity Attainment

A key advantage of the anionic living polymerization of 2,3-diphenyl-1,3-butadiene is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions. acs.org When initiated with agents like cumylpotassium or sec-butyllithium (B1581126) (s-BuLi) in THF at -78°C, the polymerization yields polymers quantitatively. acs.orgacs.org

The molecular weights (Mn) of the resulting poly(2,3-diphenyl-1,3-butadiene) can be effectively controlled by the ratio of monomer to initiator concentration. acs.org Experimental Mn values, as determined by size exclusion chromatography (SEC), show good agreement with the calculated theoretical values. acs.org This control affirms the living character of the polymerization, where termination and chain transfer reactions are largely absent. acs.orgacs.org

The polymers synthesized through this method consistently exhibit low polydispersity indices (Mw/Mn), typically below 1.1, which is a hallmark of a well-controlled living polymerization. acs.orgacs.orgresearchgate.netresearchgate.net

Table 1: Anionic Polymerization of 2,3-Diphenyl-1,3-butadiene

| Initiator | Solvent | Temperature (°C) | Calculated Mn | Observed Mn | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| s-BuLi | THF | -78 | 2,600 | 2,600 | 1.07 | acs.org |

| s-BuLi | THF | -78 | 13,000 | 13,000 | 1.05 | acs.org |

| Cumylpotassium | THF | -78 | 10,000 | 10,500 | 1.07 | acs.org |

| Potassium naphthalenide | THF | -78 | 25,000 | 50,000/25,000* | ~1.1 | acs.org |

| s-BuLi | Benzene | 40 | 10,000 | 11,000 | 1.07 | acs.org |

Two nearly monodisperse peaks were observed.

Microstructure Elucidation (e.g., 1,4-Addition, cis/trans Isomerism)

The microstructure of poly(2,3-diphenyl-1,3-butadiene) synthesized via anionic polymerization is remarkably uniform. Analysis using 1H and 13C NMR spectroscopy reveals that the polymer is composed exclusively of the 1,4-addition product. acs.orgacs.org No evidence of 1,2- or 3,4-addition is detected, which is attributed to the steric hindrance imposed by the phenyl groups at the 2 and 3 positions of the monomer. acs.orgacs.org

Within the 1,4-structure, a high degree of stereoregularity is observed. The polymer predominantly consists of the cis-1,4 configuration. acs.orgacs.org Specifically, when polymerized with s-BuLi in THF at -78°C, the polymer is composed of approximately 90% cis-1,4 and 10% trans-1,4 units. acs.orgresearchgate.net This high cis content contributes to the polymer's ability to crystallize, a property not seen in the polymer produced by radical polymerization. acs.org The polymer obtained through anionic polymerization shows a glass transition temperature (Tg) of 98°C and a melting point of 170°C. acs.orgacs.org

In contrast, radical polymerization yields a product with a higher proportion of trans-1,4 units (57%) and a higher Tg of 116°C, but no melting point is observed. acs.org

Table 2: Microstructure of Poly(2,3-diphenyl-1,3-butadiene)

| Polymerization Method | 1,4-Addition (%) | 1,2-Addition (%) | cis-1,4 (%) | trans-1,4 (%) | Reference |

|---|---|---|---|---|---|

| Anionic (s-BuLi/THF) | 100 | 0 | ~90 | ~10 | acs.org |

Radical Polymerization Mechanisms

Free-radical polymerization of 2,3-diphenyl-1,3-butadiene, typically initiated by azobisisobutyronitrile (AIBN), has also been demonstrated. acs.orgakjournals.com This method produces a polymer with a different microstructure compared to its anionically polymerized counterpart. acs.org The resulting polymer consists of 57% trans-1,4 and 43% cis-1,4 structures, with no detectable 1,2-isomeric units. acs.org

Head-to-Head Polymerization Pathways

The 1,4-polymerization of 2,3-diphenyl-1,3-butadiene inherently leads to a polymer with a head-to-head (H-H) arrangement of styrene-like units. akjournals.comresearchgate.net This unique structure serves as a precursor for the indirect synthesis of head-to-head polystyrene (HHPS). researchgate.netresearchgate.net The HHPS is obtained through the chemical reduction or hydrogenation of the poly(2,3-diphenyl-1,3-butadiene) (PDBD) generated by radical polymerization. akjournals.comresearchgate.netresearchgate.net This process saturates the double bonds in the polymer backbone. researchgate.net The thermal degradation behavior of the resulting HHPS is very similar to conventional head-to-tail (H-T) polystyrene, suggesting that both linkage types have comparable stability. researchgate.net

Copolymerization Studies

The reactivity of 2,3-diphenyl-1,3-butadiene allows for its inclusion in copolymerization reactions, leading to the synthesis of novel block and random copolymers.

Synthesis of Copolymers with 1,3-Butadiene (B125203) and Related Monomers

Block copolymers have been successfully synthesized using anionic living polymerization techniques. acs.org For instance, block copolymerization of 2,3-diphenyl-1,3-butadiene with styrene (B11656) has been achieved through sequential monomer addition. acs.orgacs.org Studies have shown that polystyrenyl anion can initiate the polymerization of 2,3-diphenyl-1,3-butadiene. acs.orgacs.org This has enabled the creation of materials like poly(styrene-b-2,3-diphenyl-1,3-butadiene). acs.org Similarly, the living poly(2,3-diphenyl-1,3-butadiene) can initiate the polymerization of methyl methacrylate (B99206), forming poly(2,3-diphenyl-1,3-butadiene-b-methyl methacrylate). acs.org

In addition to anionic methods, coordination polymerization has been used to copolymerize 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives. rsc.orgresearchgate.netnih.gov While 2,3-diphenyl-1,3-butadiene itself was not the focus of these specific studies, the successful copolymerization of monomers like (E)-1-phenyl-1,3-butadiene with 1,3-butadiene using a CpTiCl3/MAO catalyst system demonstrates the potential for incorporating structurally related monomers into polydiene chains. rsc.orgresearchgate.netnih.gov These coordination systems often exhibit high 1,4-selectivity. rsc.org

Radical copolymerization has also been explored. Copolymers of 2,3-diphenyl-1,3-butadiene with methyl methacrylate have been synthesized, where the diene units are incorporated predominantly in the 1,4-configuration with minimal (less than 5%) 1,2-enchainment. kpi.ua

Impact of Polymerization Parameters on Copolymer Characteristics

The characteristics of copolymers derived from 2,3-diphenyl-1,3-butadiene are significantly influenced by various polymerization parameters. These parameters, including the comonomer feed ratio, temperature, and catalyst system, dictate the final properties of the resulting polymer, such as comonomer incorporation, molecular weight, and microstructure. rsc.orgrsc.org

In the coordination copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadiene derivatives, the comonomer feed ratio plays a crucial role. rsc.org As the feed ratio of the phenyl-substituted comonomer to 1,3-butadiene increases, there is a corresponding and notable increase in its incorporation into the copolymer chain. rsc.org However, this increased incorporation is often accompanied by a decrease in both catalytic activity and the molecular weight of the resulting copolymer, which can be attributed to the lower reactivity of the bulkier phenyl-substituted monomer. rsc.org

Temperature is another critical parameter that affects polymerization behavior. rsc.orgrsc.org Studies have shown that variations in polymerization temperature can have a significant influence on both the polymerization process and the properties of the copolymers formed. rsc.org Similarly, in systems utilizing a coordination catalyst like CpTiCl3/MAO, the ratio of the components (e.g., Al/Ti ratio) can impact polymer yield. For instance, an excessively high ratio of methylaluminoxane (B55162) (MAO) to the titanium catalyst can lead to a reduction in polymer yield, likely due to the over-reduction of the active catalyst species. rsc.org

The microstructure of the copolymer, particularly the 1,4-selectivity, is also governed by the chosen polymerization system. rsc.org Furthermore, the glass transition temperature (Tg) of the resulting copolymer is highly dependent on the amount of the incorporated comonomer; a gradual increase in Tg is observed with a higher comonomer content. rsc.org The living character of anionic polymerizations, for example, allows for the synthesis of complex and well-defined comonomer sequences by controlling the addition of monomers. researchgate.net

The table below summarizes the effects of key polymerization parameters on the characteristics of copolymers involving phenyl-substituted butadienes.

| Polymerization Parameter | Effect on Copolymer Characteristics | Source |

|---|---|---|

| Increasing Comonomer Feed Ratio (Phenyl-substituted diene) | Increases comonomer incorporation; Decreases catalytic activity and molecular weight. | rsc.org |

| Polymerization Temperature | Significantly influences polymerization behavior and resultant copolymer properties. | rsc.orgrsc.org |

| Catalyst Ratio (e.g., Al/Ti) | Affects polymer yield; excessively high ratios can decrease yield. | rsc.org |

| Comonomer Incorporation | Directly influences the glass transition temperature (Tg); higher incorporation leads to higher Tg. | rsc.org |

Post-Polymerization Modifications

Hydrogenation of Poly(2,3-diphenyl-1,3-butadiene) to Yield Head-to-Head Polystyrene

Head-to-head polystyrene cannot be synthesized directly from the styrene monomer. researchgate.netoup.com Therefore, an indirect, multi-step approach is required, which involves the post-polymerization modification of poly(2,3-diphenyl-1,3-butadiene). researchgate.net The synthesis of head-to-head polystyrene is most successfully achieved through the selective hydrogenation of 1,4-poly(2,3-diphenyl-1,3-butadiene), which is itself generated from the radical polymerization of the 2,3-diphenyl-1,3-butadiene monomer. researchgate.netresearchgate.netresearchgate.net

The hydrogenation process converts the double bonds within the polymer backbone into single bonds. A common and effective method for this reduction involves the use of potassium and ethanol (B145695) in a solvent such as dry tetrahydrofuran (THF). researchgate.netakjournals.comacs.org This dissolving metal reduction procedure effectively saturates the polymer main chain. researchgate.net However, to achieve full saturation of the double bonds, the reduction process often needs to be repeated multiple times. researchgate.netresearchgate.netakjournals.com

Another method employed for this transformation is catalytic hydrogenation. This can be carried out at elevated temperatures and pressures, for example, at 200°C with an initial hydrogen pressure of 2000 psi, using a suitable catalyst. researchgate.net The successful hydrogenation of poly(2,3-diphenyl-1,3-butadiene) results in the formation of head-to-head polystyrene, a polymer with a unique linkage structure compared to conventionally produced atactic polystyrene. researchgate.net

Determination of Unsaturation Levels in Partially Hydrogenated Polymers

It is crucial to have a reliable method to monitor the extent of the hydrogenation reaction and determine the level of residual unsaturation in the polymer chain. akjournals.com Several analytical techniques can be employed for this purpose, with thermogravimetric analysis (TGA) and ultraviolet (UV) spectroscopy being particularly effective. akjournals.com

Thermogravimetric analysis provides a convenient method for monitoring the progress of hydrogenation by exploiting the different thermal degradation characteristics of the precursor and the final product. researchgate.netakjournals.com Poly(2,3-diphenyl-1,3-butadiene) exhibits a prominent decomposition temperature at approximately 374°C, while the fully hydrogenated head-to-head polystyrene is more stable, with a decomposition temperature around 406°C. researchgate.netresearchgate.netakjournals.com

For a partially hydrogenated polymer, the derivative thermogravimetry (DTG) plot will show two distinct peaks corresponding to the unsaturated and saturated segments of the polymer chain. researchgate.net The ratio of the areas under these peaks provides a good reflection of the ratio of unsaturated to saturated units. researchgate.netresearchgate.net This method has been demonstrated to be effective for determining unsaturation levels ranging from approximately 90% down to less than 10%. researchgate.netresearchgate.net Even at low levels of remaining unsaturation, the asymmetry of the main decomposition peak can indicate the presence of unhydrogenated units. researchgate.netresearchgate.net

Ultraviolet (UV) spectroscopy is another method used to follow the conversion of poly(2,3-diphenyl-1,3-butadiene) to head-to-head polystyrene. akjournals.com The double bonds in the precursor polymer have a characteristic UV absorption at a specific wavelength (e.g., 252 nm). As the hydrogenation reaction proceeds and these double bonds are saturated, the intensity of this absorption peak decreases, allowing for the extent of the reduction to be monitored. akjournals.com

The table below outlines the thermal properties used to differentiate between the precursor and hydrogenated polymers.

| Polymer | Temperature of Maximum Decomposition Rate (°C) | Analytical Method | Source |

|---|---|---|---|

| Poly(2,3-diphenyl-1,3-butadiene) | ~374 | Thermogravimetry (TG/DTG) | researchgate.netresearchgate.netakjournals.com |

| Head-to-Head Polystyrene | ~406 | Thermogravimetry (TG/DTG) | researchgate.netresearchgate.netakjournals.com |

| Partially Hydrogenated Polymer (~32% unsaturation) | 376 and 400 | Thermogravimetry (TG/DTG) | akjournals.com |

Theoretical and Computational Chemistry Studies on 2,3 Diphenyl 1,3 Butadiene

Quantum Chemical Investigations of Electronic Structure

The electronic structure of 2,3-diphenyl-1,3-butadiene is complex due to the non-planar conformation forced by steric hindrance between the phenyl rings and the butadiene backbone. acs.org Quantum chemical methods have been pivotal in understanding its geometry, stability, and frontier molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of conjugated systems. For molecules in the diphenylpolyene family, DFT calculations, often using the B3LYP functional, have been effectively applied to optimize ground-state geometries, calculate free energy changes, and determine reactivity descriptors. aip.orgfigshare.com In the broader context of conjugated systems, DFT is instrumental in calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict electronic transitions and chemical reactivity. researchgate.netcore.ac.uk While detailed energetic landscapes for 2,3-diphenyl-1,3-butadiene have often been explored with other methods, DFT remains a foundational tool for understanding the structure-property relationships in such cross-conjugated molecules.

MP2 and Related ab initio Methods for Structural Optimization and Energetics

Second-order Møller-Plesset perturbation theory (MP2) is a high-level ab initio method that accounts for electron correlation, providing reliable structural and energetic information. Extensive MP2/6-311G* calculations have been performed to explore the potential energy surface of 2,3-diphenyl-1,3-butadiene. researchgate.netacs.org

These studies revealed that steric strain prevents the molecule from adopting a fully planar structure. Instead, two stable conformers were identified:

An s-gauche conformation, which is the global energy minimum. researchgate.netacs.org

An s-trans local minimum, which lies at a slightly higher energy. researchgate.netacs.org

The key distinction between these conformers is the torsion angle (φ) around the central C-C single bond of the butadiene moiety. In the crystal structure, the molecule adopts an s-gauche geometry with a torsion angle of -55.6°. researchgate.netacs.org Computational optimizations at the MP2/6-311G* level found the s-gauche minimum at φ = 48.7°. acs.org The s-trans conformer was calculated to have a torsion angle of 159.2° and is only 1.08 kcal/mol higher in energy than the s-gauche form. acs.org This small energy difference suggests that both conformers can exist in the gas phase or in solution. acs.org

| Conformer | Butadiene Torsion Angle (φ) | Phenyl Group Torsion Angle (θ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| s-gauche (Global Minimum) | 48.7° | 37.3° | 0.00 |

| s-trans (Local Minimum) | 159.2° | 53.2° (180° - 126.8°) | +1.08 |

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals (HOMO and LUMO) are crucial for determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, dictates the energy of the lowest electronic transition. For 2,3-diphenyl-1,3-butadiene, the UV spectrum has been interpreted using ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic) calculations. researchgate.net

A significant finding is that despite the extension of the π-system compared to styrene (B11656), the electronic transition energy in 2,3-diphenyl-1,3-butadiene is negligibly different. researchgate.net This occurs even though there is a definite shift in the individual HOMO and LUMO energy levels. researchgate.net This counterintuitive result is explained by the decrease in Coulomb and exchange energies that accompanies the extension of the π-system. researchgate.net Therefore, the larger spatial extent of the molecular orbitals does not translate into a lower HOMO-LUMO transition energy as might be expected.

Advanced Conjugation Analysis

The branched nature of 2,3-diphenyl-1,3-butadiene makes the analysis of its π-conjugation particularly interesting, as multiple pathways for electron delocalization are in competition.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique for translating complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, bonds, and lone pairs. It allows for a quantitative assessment of electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals.

Evaluation of π-Conjugation Patterns in Branched Systems

2,3-Diphenyl-1,3-butadiene serves as a model system for exploring the competition between different conjugation paths in branched π-systems. researchgate.netacs.org The molecule can be viewed as having two competing delocalization pathways:

Butadiene-like conjugation: Along the four-carbon chain.

Styrene-like conjugation: Between a phenyl group and an adjacent vinyl group.

Reaction Mechanism Modeling

The study of reaction mechanisms through computational chemistry provides profound insights into the dynamics of chemical transformations. For 2,3-diphenyl-1,3-butadiene, a cross-conjugated diene, theoretical modeling helps in understanding its reactivity, particularly in cycloaddition reactions, which are fundamental in organic synthesis.

While specific computational studies on the transition state of cycloaddition reactions for 2,3-diphenyl-1,3-butadiene are not extensively documented in publicly available literature, significant understanding can be derived from theoretical investigations of structurally similar dienes, such as 2,3-dibromo-1,3-butadiene and 2,3-dimethyl-1,3-butadiene (B165502). These studies, typically employing Density Functional Theory (DFT), are crucial for predicting the feasibility and stereochemical outcomes of reactions like the Diels-Alder reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The mechanism can be either concerted (a single transition state) or stepwise (involving an intermediate). Computational studies on the reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride (B1165640) have shown that the neutral reaction proceeds through a concerted mechanism. nccr-must.chresearchgate.net In contrast, the cationic version of this reaction can follow either a concerted or a stepwise pathway. nccr-must.chresearchgate.net

For the neutral Diels-Alder reaction between s-cis-2,3-dibromo-1,3-butadiene and maleic anhydride, two primary pathways, endo and exo, are considered. DFT calculations at the M06-2X/6-31G* level of theory indicate a preference for the exo pathway, which is characterized by a lower activation barrier compared to the endo pathway. This stereoselectivity is a key aspect elucidated by transition state analysis.

| Species | Exo Pathway Relative Energy (eV) | Endo Pathway Relative Energy (eV) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State (TS) | 0.86 | 0.91 |

| Product | -1.18 | -1.16 |

This table is based on data for 2,3-dibromo-1,3-butadiene as a proxy for 2,3-diphenyl-1,3-butadiene.

Similarly, computational investigations into the cycloaddition of 2,3-dimethyl-1,3-butadiene with 1-nitrocyclohexene (B1209902) have successfully located transition structures for both the standard Diels-Alder and hetero-Diels-Alder pathways using DFT (B3LYP/6-31G(d)). nih.gov The activation barriers for these competing mechanisms were found to be very similar, suggesting that both pathways are competitive. nih.gov These findings highlight the nuanced reactivity of 2,3-disubstituted butadienes and underscore the importance of computational modeling in dissecting complex reaction landscapes. The principles derived from these analogous systems strongly suggest that the cycloaddition reactions of 2,3-diphenyl-1,3-butadiene would also be governed by a delicate balance of steric and electronic factors, with the transition state geometries and energies dictating the reaction's course and outcome.

Spectroscopic Property Prediction

Computational methods are invaluable for the prediction and interpretation of spectroscopic data. For 2,3-diphenyl-1,3-butadiene, theoretical calculations have been instrumental in understanding its electronic structure and UV-Vis absorption spectrum.

The UV spectrum of 2,3-diphenyl-1,3-butadiene has been a subject of interest due to its cross-conjugated system. This compound can exist in different conformations, primarily the s-gauche and s-trans forms, which influences its electronic properties. Semi-empirical methods, particularly the ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic) method, have been successfully employed to interpret the experimental UV spectrum of this molecule. researchgate.netresearchgate.net

Research has shown that the UV spectrum of 2,3-diphenyl-1,3-butadiene is best understood by considering both the s-gauche and s-trans conformations. researchgate.net ZINDO/S calculations have been performed on the geometries of these conformers, which were optimized using methods like MP2/6-311G*. researchgate.net These calculations help in assigning the observed electronic transitions.

A key finding from these studies is that despite the extension of the π-system in 2,3-diphenyl-1,3-butadiene compared to a simpler molecule like styrene, the electronic transition energies are remarkably similar. researchgate.netresearchgate.net This is attributed to a decrease in the Coulomb and exchange energies that accompanies the extension of the π-system. researchgate.netresearchgate.net The ZINDO/S calculations accurately predict the main absorption bands and their corresponding oscillator strengths, providing a robust correlation between theoretical predictions and experimental observations.

| Compound | Conformation | Experimental λmax (nm) | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|---|

| 2,3-Diphenyl-1,3-butadiene | s-gauche | 236 | 233 | 0.82 | π → π |

| s-trans | 234 | 0.96 | π → π | ||

| Styrene | - | 245 | 242 | 0.40 | π → π* |

The data illustrates the good agreement between the experimental absorption maximum and the values predicted by ZINDO/S calculations for both conformers of 2,3-diphenyl-1,3-butadiene. The calculations also correctly capture the significant increase in oscillator strength compared to styrene, reflecting the larger π-system. These theoretical insights are crucial for a comprehensive understanding of the photophysical properties of cross-conjugated systems.

Applications and Materials Science Perspectives of 2,3 Diphenyl 1,3 Butadiene

Components in Advanced Organic Materials

The arrangement of the phenyl groups in 2,3-diphenyl-1,3-butadiene creates a cross-conjugated π-electron system, which imparts distinct electronic and photophysical properties compared to its linearly conjugated isomer, 1,4-diphenyl-1,3-butadiene. This structural feature is central to its application in advanced organic materials.

The design of organic electronic and optoelectronic materials often hinges on the precise control of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate charge injection and transport properties. In 2,3-diphenyl-1,3-butadiene, the cross-conjugation pathway offers a unique method for tuning these electronic properties.

The UV spectrum of 2,3-diphenyl-1,3-butadiene has been a subject of study to understand its electronic transitions. researchgate.net Despite an extension of the π-system compared to styrene (B11656), there is a negligible difference in the electronic transition energy. researchgate.net This is attributed to a decrease in Coulomb and exchange energies that accompanies the extended π-system. researchgate.net The molecule can exist in both s-gauche and s-trans conformations, which also influences its electronic behavior. researchgate.netresearchgate.net Cross-conjugation can be exploited to build molecular switches or design devices like molecular transistors due to enhanced electron delocalization effects. researchgate.net

The scaffold of 2,3-diphenyl-1,3-butadiene is particularly useful for studying photoinduced charge transport. By functionalizing the molecule with electron-donating and electron-accepting groups, it is possible to create systems that exhibit direct charge transfer transitions. nih.gov

Research on donor-acceptor substituted 2,3-diphenylbutadiene has shown that a direct charge transfer transition is possible within these cross-conjugated systems. nih.gov The introduction of the additional branching point in the π-electron spacer (when compared to a simpler system like 1,1-diphenylethene) leads to only a moderate reduction (68-92%) of the electronic coupling between the ground and charge-separated states. researchgate.netnih.gov This indicates that charge transport through such a branched conjugation path is feasible, although studies suggest the σ-electron system is likely dominant in the photoinduced charge separation process. researchgate.netnih.gov The presence of weak charge-transfer absorption bands in the UV spectra reflects a modest level of ground-state donor-acceptor coupling. researchgate.net

Table 1: Electronic Coupling in Donor-Acceptor Substituted Cross-Conjugated Systems

| Compound System | Electronic Coupling Reduction | Reference |

|---|

Design Considerations for Organic Electronic and Optoelectronic Systems

Precursors for Specialty Polymers

Beyond its use in molecular electronics, 2,3-diphenyl-1,3-butadiene serves as a key monomer in the synthesis of polymers with unique architectures that are inaccessible through conventional polymerization methods.

Polystyrene is a ubiquitous commodity polymer, typically produced with a head-to-tail arrangement of styrene monomers. A less common and more specialized architecture is head-to-head polystyrene (HHPS), which exhibits different thermal properties. The synthesis of HHPS is achieved indirectly, with 2,3-diphenyl-1,3-butadiene playing a crucial role.

The synthesis involves a multi-step process:

Dimerization and Dehydration : Acetophenone (B1666503) is first subjected to a reductive photodimerization to form 2,3-diphenyl-2,3-butanediol. This diol is then dehydrated to yield the 2,3-diphenyl-1,3-butadiene monomer. researchgate.net

Polymerization : The 2,3-diphenyl-1,3-butadiene monomer is polymerized, typically via radical polymerization, to form 1,4-poly(2,3-diphenyl-1,3-butadiene) (PDPB). researchgate.netresearchgate.net

Hydrogenation : The crucial step to obtain HHPS is the selective hydrogenation of the PDPB polymer. researchgate.net This step saturates the polymer backbone, converting the poly-diene into the final head-to-head polystyrene structure. researchgate.netresearchgate.net

The thermal degradation characteristics of HHPS differ from conventional head-to-tail polystyrene, and thermogravimetric analysis (TG) can be used to monitor the extent of hydrogenation of the PDPB precursor, as the decomposition of PDPB is prominent at a lower temperature (374°C) than that of fully hydrogenated HHPS (406°C). researchgate.net

Table 2: Synthesis Steps for Head-to-Head Polystyrene

| Step | Starting Material | Product | Key Process | Reference |

|---|---|---|---|---|

| 1 | Acetophenone | 2,3-Diphenyl-1,3-butadiene | Reductive dimerization and dehydration | researchgate.net |

| 2 | 2,3-Diphenyl-1,3-butadiene | 1,4-Poly(2,3-diphenyl-1,3-butadiene) | Polymerization | researchgate.net |

Ligand Design in Coordination Chemistry

The butadiene framework, with its π-electron system, can act as a ligand, coordinating to metal centers in organometallic complexes. Both 2,3-diphenyl-1,3-butadiene and its isomers have been used in ligand design for catalysis and fundamental reactivity studies.

In a related context, the isomer trans,trans-1,4-diphenyl-1,3-butadiene (B188828) has been shown to react with a titanium(II) alkyl complex to produce a titanium(II) butadiene complex, TiMe2(η4-C4H4Ph2)(dmpe). acs.org This work demonstrates the ability of diphenyl-substituted butadienes to bind as true η4-diene ligands to early transition metals, forming stable complexes that are of interest in studying catalytic processes like butadiene dimerization. acs.org

It is important to distinguish these carbocyclic diene ligands from diazabutadiene (DAD) or azine ligands, such as 1,4-diphenyl-1,4-bis(2-pyridyl)-2,3-diaza-1,3-butadiene, which feature nitrogen atoms in the backbone and exhibit different coordination chemistry, forming complexes with metals like silver. tubitak.gov.tr

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing 2,3-diphenyl-1,3-butadiene exist, current research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies.

Conventional preparations often involve the dehydration of meso-2,3-diphenyl-2,3-butanediol using various acidic reagents like acetic anhydride (B1165640), acetyl bromide, or potassium hydrogen sulfate. orgsyn.org Another established method is a one-step synthesis from the readily available diphenylacetylene (B1204595), although the scope and mechanism of this reaction remain relatively unexplored. orgsyn.org

More recent and novel approaches are being investigated to overcome the limitations of these earlier methods, which can involve harsh conditions or multiple steps. A notable development is the direct one-pot synthesis of 2,3-diarylbuta-1,3-dienes through the self-coupling of acetophenones and their analogs. researchgate.net This method, utilizing samarium(II) iodide and acetic anhydride, presents a milder and more straightforward route to DPB and its derivatives in moderate to good yields. researchgate.net

Future research in this area will likely prioritize the use of earth-abundant metal catalysts, renewable starting materials, and processes that minimize waste generation, aligning with the principles of green chemistry.

| Synthetic Route | Starting Material(s) | Reagents | Key Features |

| Dehydration | meso-2,3-diphenyl-2,3-butanediol | Acetic anhydride, Acetyl bromide, Potassium hydrogen sulfate | Conventional method. orgsyn.org |

| One-Step Synthesis | Diphenylacetylene | Sodium hydride, Dimethyl sulfoxide (B87167) | Simple, one-step process from a common starting material. orgsyn.org |

| Self-Coupling | Acetophenone (B1666503) and its analogues | Samarium(II) iodide, Acetic anhydride | Mild, straightforward, one-pot synthesis. researchgate.net |

Exploration of Uncharted Reactivity and Catalytic Transformations

The conjugated diene system of DPB is a hub of reactivity, with significant potential for new discoveries in catalysis and organic transformations. While the behavior of DPB in addition reactions, such as the formation of a 1,4-dibromide, has been known for some time, its role in more complex catalytic cycles is an active area of research. cdnsciencepub.com

A key emerging application is the use of DPB as a ligand in transition metal catalysis. For instance, a cobalt complex incorporating a 2,3-diphenyl-1,3-butadiene ligand, [Co(2,3-diphenyl-1,3-butadiene)(CO)3]+, is being investigated as a catalyst for C-H activation. scribd.com This research highlights the potential of using first-row transition metals in sustainable catalytic systems, where the DPB ligand can help stabilize reactive intermediates. scribd.com The phenyl groups on the butadiene backbone are thought to play a crucial role in stabilizing the cobalt complex during the catalytic cycle, which includes steps like oxidative addition and reductive elimination. scribd.com

Furthermore, the general field of catalytic transformations of 1,3-butadienes is rich with possibilities that could be extended to DPB. rsc.org For example, synergistic strategies involving titanocene (B72419) and photoredox catalysis have been successfully used for the difunctionalization of 1,3-butadiene (B125203), a concept that could be adapted for DPB to enhance molecular complexity in organic synthesis. rsc.org The interception of reactive species like singlet diatomic sulfur with DPB to form cycloadducts also points to its utility as a reactive probe in mechanistic studies. researchgate.net

Future work will likely focus on expanding the library of metal-DPB complexes and exploring their catalytic activity in a wider range of reactions, including asymmetric transformations and polymerization.

Advanced Computational Design of DPB-Based Functional Materials

Computational chemistry is becoming an indispensable tool for predicting the properties and guiding the synthesis of new functional materials based on DPB. The structure of 2,3-diphenylbutadiene has been investigated by single-crystal X-ray diffraction and computational methods, providing a foundational understanding of its conformational properties. researchgate.net

Theoretical investigations into related diphenyl polyenes are paving the way for the computational design of DPB derivatives with tailored electronic and photophysical properties. For example, "on-the-fly" trajectory surface hopping dynamic simulations have been used to model the photoisomerization mechanisms of trans,trans-1,4-diphenyl-1,3-butadiene (B188828). rsc.org Such computational studies can elucidate complex reaction dynamics and predict quantum yields, offering insights that are difficult to obtain through experiments alone. rsc.org Applying these advanced computational techniques to DPB could help in designing photoswitches and other light-responsive materials.

The study of cobalt-DPB complexes also leverages computational methods to understand their reactivity, stability, and selectivity in C-H activation. scribd.com These calculations can elucidate the electronic and steric effects of the DPB ligand on the catalytic performance. As computational power and theoretical models continue to advance, the in silico design of DPB-based materials for specific applications in electronics, catalysis, and sensing will become increasingly prevalent.

| Computational Method | Application to DPB and Related Compounds | Key Insights |

| Single-Crystal X-ray Diffraction & Computational Methods | Investigation of the structure of 2,3-diphenylbutadiene. researchgate.net | Provides fundamental structural and conformational data. |

| Trajectory Surface Hopping Simulations | Modeling photoisomerization of 1,4-diphenyl-1,3-butadiene. rsc.org | Elucidation of reaction mechanisms and prediction of quantum yields for photoswitching applications. |

| Density Functional Theory (DFT) | Studying the reactivity and stability of [Co(DPB)(CO)3]+ catalysts. scribd.com | Understanding electronic and steric effects of the DPB ligand in catalysis. |

Integration of DPB Derivatives into Next-Generation Molecular Devices

The unique photophysical properties that can be engineered into DPB derivatives make them attractive candidates for integration into next-generation molecular devices. A particularly promising area is the development of luminogens with aggregation-induced emission (AIE) characteristics. nih.gov Research on bridged derivatives of the related (E,E)-1,4-diphenyl-1,3-butadiene has shown that modifying the molecular structure can induce AIE, where the molecule becomes highly emissive in the aggregated or solid state. nih.gov Specifically, introducing a seven-membered ring into the butadiene backbone can lead to AIE properties. nih.gov Exploring similar structural modifications for 2,3-diphenyl-1,3-butadiene could lead to new AIEgens for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The sensitivity of diphenyl polyenes to their chemical environment also suggests their use as molecular sensors. For instance, trans-1,4-diphenyl-1,3-butadiene has been used as an acid-sensitive indicator in polymer coatings, where its fluorescent and colorimetric properties change in the presence of acidic byproducts from polymer degradation. oup.com This concept could be readily extended to DPB derivatives, designing them as probes for monitoring chemical processes in various materials.

The future of DPB in molecular devices will depend on the ability to fine-tune its electronic and photophysical properties through chemical modification. This will involve synthesizing a range of derivatives and systematically studying their structure-property relationships to optimize them for specific functions in advanced technologies.

Q & A

Q. What are the established synthetic routes for 2,3-Diphenyl-1,3-butadiene, and how can purity be optimized?

The compound is synthesized via the Wittig reaction between cinnamaldehyde and benzyltriphenylphosphonium chloride, as detailed in Organic Syntheses . Purity optimization involves rigorous purification steps, including column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Monitoring by thin-layer chromatography (TLC) ensures intermediate stability.

Q. How is 2,3-Diphenyl-1,3-butadiene characterized spectroscopically to confirm structure and purity?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 6.2–7.5 ppm (aromatic protons) and δ 5.8–6.1 ppm (conjugated diene protons) confirm the structure .

- IR Spectroscopy : Absorbance at ~1600 cm⁻¹ (C=C stretching) and ~3050 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak at m/z 258 (M⁺) .

Q. What are the typical dienophiles used in Diels-Alder reactions with 2,3-Diphenyl-1,3-butadiene?